2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a compound with intriguing structural features, making it a subject of study in various scientific fields. This compound is characterized by a fusion of pyridine and triazine rings, offering a complex framework for diverse chemical interactions and reactions. Its structural complexity and the presence of multiple functional groups render it a potential candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the formation of the dihydropyridine ring via a Hantzsch pyridine synthesis, followed by the attachment of the triazine moiety through nucleophilic substitution reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for ensuring the correct formation of the desired product.
Industrial Production Methods
On an industrial scale, the production methods for this compound would need optimization for yield and purity. This might involve the use of continuous flow reactors, enabling precise control over reaction parameters, and the implementation of purification steps like recrystallization or chromatography to ensure the removal of by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The presence of carbonyl groups makes the compound susceptible to oxidation and reduction reactions, which can alter its reactivity and function.
Substitution Reactions:
Hydrolysis: The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols used in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
The major products of these reactions include oxidized or reduced derivatives of the original compound, substituted triazine derivatives, and hydrolyzed fragments.
Scientific Research Applications
This compound finds applications in various scientific research fields due to its unique structure and reactivity:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a probe to study reaction mechanisms.
Biology: Potential use in developing biologically active molecules or as a tool in studying biological pathways involving pyridine and triazine rings.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes, due to its robust chemical structure.
Mechanism of Action
The mechanism by which 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound either inhibits or activates specific biological pathways. The exact mechanism of action would depend on the specific application, whether in a biological or chemical context.
Comparison with Similar Compounds
When compared to similar compounds such as other dihydropyridine derivatives or triazine-based molecules, 2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its combined structural features. This dual nature provides a unique profile of reactivity and potential applications. Similar compounds might include:
Nifedipine: A dihydropyridine derivative used as a calcium channel blocker.
Aminotriazines: Used in agriculture and pharmaceuticals for their diverse biological activities.
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-11(5-3-7-16-13)14(22)17-8-9-20-15(23)10-4-1-2-6-12(10)18-19-20/h1-7H,8-9H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNDSFCTWJYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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